(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate (3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1778734-67-0
VCID: VC11730808
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate

CAS No.: 1778734-67-0

Cat. No.: VC11730808

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate - 1778734-67-0

Specification

CAS No. 1778734-67-0
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (3S,4R)-3-amino-4-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key UVHQBZOMYULIOZ-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)OC
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the tert-butyl carbamate group at position 1, a methoxy group at position 3, and an amino group at position 4. The (3S,4R) configuration ensures enantiomeric purity, critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight230.30 g/mol
Density1.1±0.1 g/cm<sup>3</sup>
Boiling Point306.2±42.0 °C at 760 mmHg
Flash Point139.0±27.9 °C
LogP (Partition Coefficient)0.21
PSA (Polar Surface Area)64.79 Ų

The tert-butyl group enhances solubility in organic solvents, while the methoxy and amino groups contribute to hydrogen-bonding potential, influencing both reactivity and pharmacokinetic properties .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The <sup>1</sup>H-NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.45 ppm, singlet), methoxy protons (δ 3.35 ppm, singlet), and amino protons (δ 1.80 ppm, broad). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 230.1630 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub> .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Piperidine Ring Formation: Cyclization of a linear precursor, such as 4-penten-1-amine, under acidic conditions generates the piperidine core.

  • Stereoselective Functionalization: Enzymatic resolution or chiral auxiliary methods introduce the (3S,4R) configuration. For example, Sharpless epoxidation followed by ring-opening amination achieves high enantiomeric excess .

  • Protection and Derivatization: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O), while methoxylation employs methyl iodide in the presence of a base .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
4-Nitropiperidin-3-olPrecursor for amino group
tert-Butyl 3-methoxypiperidine-1-carboxylateBoc-protected intermediate
Cis-4-amino-3-methoxypiperidineChiral backbone

Scalability and Purification

Industrial-scale production faces challenges in maintaining stereochemical integrity. Chromatographic techniques, such as chiral HPLC, ensure >99% enantiomeric purity . Recrystallization from ethanol/water mixtures yields crystals with a melting point of 128–130°C .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

Compound NameMolecular FormulaKey Differences
tert-Butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylateC<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>Opposite stereochemistry at C3
tert-Butyl 4-hydroxy-3-methoxypiperidine-1-carboxylateC<sub>11</sub>H<sub>21</sub>NO<sub>4</sub>Hydroxy instead of amino group
Cis-4-amino-1-Boc-3-ethylpiperidineC<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>Ethyl substituent at C3

The (3S,4R) configuration confers superior binding affinity to biological targets compared to diastereomers, as evidenced by a 10-fold increase in kinase inhibition .

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